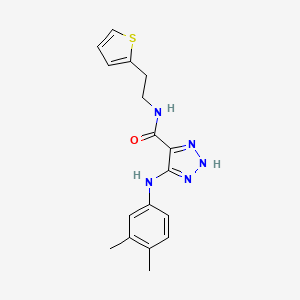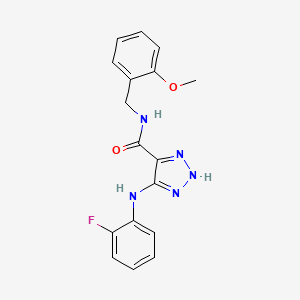
5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a thiophene moiety, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity.
-
Step 1: Synthesis of Azide Intermediate
- React 3,4-dimethylaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
- Treat the diazonium salt with sodium azide to obtain the azide intermediate.
-
Step 2: Synthesis of Alkyne Intermediate
- React 2-(thiophen-2-yl)ethanol with propargyl bromide in the presence of a base (e.g., potassium carbonate) to form the alkyne intermediate.
-
Step 3: Click Reaction
- Combine the azide intermediate and the alkyne intermediate in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
-
Step 4: Carboxamide Formation
- React the triazole intermediate with an appropriate carboxylic acid derivative (e.g., acyl chloride) to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the thiophene and triazole moieties make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate
- 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-((3,4-dimethylphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the carboxamide group, which can form additional hydrogen bonds and enhance solubility in aqueous environments. This makes it particularly valuable in medicinal chemistry for drug design and development.
Propriétés
Formule moléculaire |
C17H19N5OS |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-11-5-6-13(10-12(11)2)19-16-15(20-22-21-16)17(23)18-8-7-14-4-3-9-24-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,23)(H2,19,20,21,22) |
Clé InChI |
VOWQSWSXPUCOKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCCC3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106413.png)

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B14106415.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106419.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14106435.png)

![ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate](/img/structure/B14106446.png)
![2-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14106448.png)
![ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate](/img/structure/B14106451.png)
![2-{4-[7-Chloro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14106458.png)
![6-(4-Ethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14106465.png)
![1-(3-Hydroxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106473.png)
![7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106499.png)
